molecular formula C10H13Cl2N B6225380 1-(6-chloro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride CAS No. 2770359-25-4

1-(6-chloro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride

Cat. No. B6225380
CAS RN: 2770359-25-4
M. Wt: 218.1
InChI Key:
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Description

1-(6-Chloro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride, also known as 6-chloro-2,3-dihydro-1H-inden-4-ylmethylamine hydrochloride, is an organic compound used in the synthesis of several pharmaceutical drugs. This compound has been extensively studied in recent years due to its potential applications in medicinal chemistry. It is an important intermediate in the synthesis of many therapeutic drugs, including antidepressants, anticonvulsants, and anti-inflammatory agents. The compound has also been studied for its potential use in the treatment of neurological conditions such as epilepsy and Parkinson’s disease.

Mechanism of Action

The exact mechanism of action of 1-(1-(6-chloro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride-dihydro-1H-inden-4-yl)methanamine hydrochloride is still not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme responsible for the breakdown of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine. By inhibiting MAO, 1-(1-(6-chloro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride-dihydro-1H-inden-4-yl)methanamine hydrochloride increases the levels of these neurotransmitters in the brain, which can lead to improved mood and cognitive function.
Biochemical and Physiological Effects
1-(6-Chloro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride has been studied for its potential effects on the biochemical and physiological processes of the body. Studies have shown that the compound can have a positive effect on mood and cognitive function by increasing the levels of monoamine neurotransmitters in the brain. Additionally, the compound has been shown to have anti-inflammatory and antioxidative effects, and it has been suggested that it may be useful in the treatment of certain neurological conditions, such as epilepsy and Parkinson’s disease.

Advantages and Limitations for Lab Experiments

1-(6-Chloro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride is a relatively stable compound and is relatively easy to synthesize in the laboratory. Additionally, the compound is relatively inexpensive and can be obtained from a variety of chemical suppliers. However, there are a few limitations to using this compound in laboratory experiments. First, the compound can be toxic in high concentrations and should be handled with care. Second, the compound is not water soluble and must be dissolved in a suitable organic solvent prior to use. Finally, the compound is sensitive to light and should be stored in a dark, airtight container.

Future Directions

1-(6-Chloro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride is an important intermediate in the synthesis of many therapeutic drugs, and it has potential applications in the treatment of neurological conditions such as epilepsy and Parkinson’s disease. Further research is needed to fully understand the biochemical and physiological effects of this compound and to determine its potential in the development of new drugs. Additionally, further studies should be conducted to explore the potential of this compound in the synthesis of other drugs, such as antimalarials and antifungals. Finally, further research should be conducted to determine the most efficient and cost-effective method for synthesizing 1-(1-(6-chloro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride-dihydro-1H-inden-4-yl)methanamine hydrochloride.

Synthesis Methods

The synthesis of 1-(1-(6-chloro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride-dihydro-1H-inden-4-yl)methanamine hydrochloride is typically achieved through a two-step process. The first step involves the reaction of 4-chloro-2,3-dihydro-1H-inden-4-ylmethylamine hydrochloride with a suitable acid, such as p-toluenesulfonic acid (PTSA). This reaction produces 1-(1-(6-chloro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride-dihydro-1H-inden-4-yl)methanamine hydrochloride and an acid salt. The acid salt is then removed by treatment with a base, such as sodium hydroxide, and the resulting product is the desired compound.

Scientific Research Applications

1-(6-Chloro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride has been extensively studied in recent years due to its potential applications in medicinal chemistry. It is an important intermediate in the synthesis of many therapeutic drugs, including antidepressants, anticonvulsants, and anti-inflammatory agents. The compound has also been studied for its potential use in the treatment of neurological conditions such as epilepsy and Parkinson’s disease. Furthermore, the compound has been investigated for its potential use in the synthesis of other drugs, such as antimalarials and antifungals.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(6-chloro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride involves the reaction of 6-chloroindan-1-one with methylamine followed by reduction of the resulting imine to yield the target compound.", "Starting Materials": [ "6-chloroindan-1-one", "Methylamine", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: 6-chloroindan-1-one is reacted with excess methylamine in ethanol at reflux temperature to form the imine intermediate.", "Step 2: The imine intermediate is reduced using hydrogen gas and palladium on carbon catalyst to yield the target compound, 1-(6-chloro-2,3-dihydro-1H-inden-4-yl)methanamine.", "Step 3: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of the target compound, 1-(6-chloro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride." ] }

CAS RN

2770359-25-4

Product Name

1-(6-chloro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride

Molecular Formula

C10H13Cl2N

Molecular Weight

218.1

Purity

95

Origin of Product

United States

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